3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVKPAUVBSRCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure Elucidation of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride: A Multi-Modal Analytical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive confirmation of a chemical structure is a cornerstone of chemical research and drug development. Trivial errors in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in discovery pipelines. This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of orthogonal analytical methods. The causality behind each experimental choice will be detailed, creating a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This document serves as both a strategic overview and a practical guide, employing Elemental Analysis, Mass Spectrometry, advanced Nuclear Magnetic Resonance spectroscopy, and X-ray Crystallography to build an unassailable structural proof.

The Analytical Challenge: Defining the Question

Before initiating any analysis, it is critical to define the objective. We are presented with a sample purported to be 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine as its dihydrochloride salt. Our task is not merely to find data consistent with this structure, but to generate a comprehensive dataset that unambiguously proves the molecular formula, the precise connectivity of all atoms, and the location of the hydrochloride counterions.

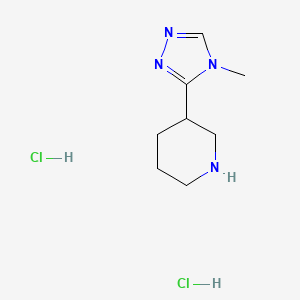

The proposed structure (Figure 1) contains several key features that will guide our analytical strategy:

-

A saturated piperidine ring.

-

A substituted 1,2,4-triazole ring.

-

A specific linkage point at position 3 of both the piperidine and triazole rings.

-

A methyl group on the N4 nitrogen of the triazole ring.

-

The presence of two hydrochloride counterions.

Our workflow is designed to systematically verify each of these features.

Figure 1: Proposed Chemical Structure Proposed Name: this compound Molecular Formula: C₈H₁₄N₄ · 2HCl (or C₈H₁₆Cl₂N₄) Molecular Weight of Free Base: 166.22 g/mol [1] Molecular Weight of Dihydrochloride Salt: 239.15 g/mol [2]

The Elucidation Workflow: A Strategy of Orthogonal Confirmation

Caption: A logical workflow for unambiguous structure elucidation.

Stage 1: Foundational Analysis - What is it made of?

Elemental Analysis (EA)

Expertise & Rationale: Elemental analysis is the quantitative bedrock of structure elucidation.[3] It provides the mass percentages of key elements (C, H, N), allowing us to validate the empirical formula. For a dihydrochloride salt, chlorine content can also be determined, or more commonly, the percentages of C, H, and N are compared against the theoretical values for the salt form. This technique is based on the complete combustion of the sample, where the resulting gases are quantified.[4][5] It serves as a crucial first-pass purity check and validation of the proposed molecular formula.

Experimental Protocol: CHN Analysis

-

Instrument Calibration: Calibrate the CHNS/O elemental analyzer using a certified standard (e.g., Acetanilide) to ensure accuracy.

-

Sample Preparation: Accurately weigh approximately 1-2 mg of the dried, homogenous sample into a tin capsule.

-

Combustion: Place the capsule into the analyzer's autosampler. The sample is dropped into a high-temperature (typically ~900-1000°C) furnace in a pure oxygen environment.[4]

-

Gas Separation & Detection: The combustion products (CO₂, H₂O, N₂) are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen. The gases are then separated via gas chromatography and quantified using a thermal conductivity detector (TCD).[3]

-

Data Analysis: The instrument software calculates the mass percentages of C, H, and N. The results are compared to the theoretical values. A deviation of ≤0.4% is generally considered acceptable.

Data Presentation: Theoretical vs. Experimental Values

| Element | Theoretical % (for C₈H₁₆Cl₂N₄) | Experimental % (Hypothetical) | Deviation |

| Carbon (C) | 40.18% | 40.05% | -0.13% |

| Hydrogen (H) | 6.74% | 6.81% | +0.07% |

| Nitrogen (N) | 23.42% | 23.31% | -0.11% |

Trustworthiness: The close correlation between the theoretical and hypothetical experimental data strongly supports the proposed molecular formula C₈H₁₆Cl₂N₄.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: While EA confirms the ratio of elements, HRMS provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.[6] We will use Electrospray Ionization (ESI), a soft ionization technique ideal for polar, salt-like compounds, which will allow us to observe the protonated free base [M+H]⁺.[7] The high resolution of an Orbitrap or TOF analyzer allows for mass measurement with sub-ppm accuracy, distinguishing our target formula from any other combination of atoms with the same nominal mass.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or water/acetonitrile (50:50).

-

Instrument Setup: Use a tandem mass spectrometer (e.g., Q-TOF) with an ESI source.

-

Ionization Mode: Set the instrument to positive ion mode, as the piperidine nitrogen is basic and will readily accept a proton.[7]

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire a full scan spectrum in a relevant mass range (e.g., m/z 100-500). The high-resolution capability will provide the exact mass of the detected ions.

-

MS/MS Fragmentation: Select the [M+H]⁺ ion (m/z 167.1291) for collision-induced dissociation (CID) to observe its fragmentation pattern, which can provide further structural clues.[7]

Data Presentation: HRMS and Fragmentation Data

| Ion | Theoretical m/z (C₈H₁₅N₄)⁺ | Experimental m/z (Hypothetical) | Mass Error (ppm) | Interpretation |

| [M+H]⁺ | 167.1291 | 167.1293 | +1.2 | Protonated free base, confirms molecular formula C₈H₁₄N₄. |

Trustworthiness: Observing the parent ion at the correct high-resolution mass provides definitive proof of the molecular formula of the free base. Characteristic fragmentation of the piperidine ring would further increase confidence.[7][8]

Stage 2: Connectivity Mapping - How are the atoms connected?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9] We will use a suite of 1D and 2D NMR experiments to map out the complete carbon-hydrogen framework and confirm the connectivity between the piperidine and triazole rings.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is an excellent choice for this dihydrochloride salt to ensure solubility and allow for the exchange of labile N-H protons.

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Acquire gradient-selected, phase-sensitive 2D correlation spectra: HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

¹H and ¹³C NMR Data Interpretation

Expertise & Rationale: The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons (via splitting), while the ¹³C NMR spectrum shows the number of unique carbon environments.[10][11]

Data Presentation: Predicted NMR Assignments (in D₂O)

| Position | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Rationale |

| Triazole-H5 | ~8.5, s | ~145 | Deshielded aromatic proton of the triazole ring.[6] |

| Triazole-C3 | - | ~155 | Quaternary carbon attached to electronegative nitrogens and the piperidine ring. |

| Triazole-C5 | ~145 | ~145 | Carbon attached to the triazole proton. |

| N-CH₃ | ~3.8, s | ~35 | Methyl group attached to a nitrogen atom.[12] |

| Piperidine-H3 | ~3.5, m | ~38 | Methine proton at the point of substitution, deshielded by the triazole ring. |

| Piperidine-H2/H6 (ax) | ~3.0, m | ~45 | Axial protons adjacent to the nitrogen, deshielded. |

| Piperidine-H2/H6 (eq) | ~3.6, m | ~45 | Equatorial protons adjacent to the nitrogen, further deshielded. |

| Piperidine-H4/H5 (ax) | ~1.8, m | ~25 | Typical aliphatic axial protons. |

| Piperidine-H4/H5 (eq) | ~2.2, m | ~25 | Typical aliphatic equatorial protons. |

Note: Chemical shifts are predictive and can vary based on solvent and pH. In D₂O, the two N-H protons of the piperidinium ion will exchange with the solvent and will not be observed.

2D NMR: Connecting the Pieces with HSQC and HMBC

Expertise & Rationale: While 1D NMR suggests the presence of the piperidine and methyl-triazole fragments, 2D NMR provides the definitive proof of their connectivity.

-

HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of all CHₓ groups.

-

HMBC: This is the key experiment for establishing the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "walk" across the molecule and connect the fragments.[9]

Key HMBC Correlations for Structural Confirmation:

Note: The above DOT script requires a background image named "molecular_structure.png" representing the chemical structure to render correctly. A placeholder is used here to illustrate the concept.

Caption: Key HMBC correlations confirming the molecular backbone.

Trustworthiness: The Decisive Correlations

-

Red Correlation: A correlation from the N-CH₃ protons (~3.8 ppm) to both triazole carbons C3 and C5 proves the methyl group is on the triazole ring.

-

Blue Correlation: A correlation from the piperidine-H3 proton (~3.5 ppm) to the triazole-C3 carbon (~155 ppm) unambiguously confirms the connection point between the two rings.

-

Green Correlation: A correlation from the triazole-H5 proton (~8.5 ppm) to the N-CH₃ carbon (~35 ppm) confirms the 4-methyl-4H tautomer of the triazole ring.

The combination of these correlations leaves no doubt about the atomic connectivity of the molecule.

Stage 3: The Final Proof - X-Ray Crystallography

Expertise & Rationale: While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unparalleled view of the molecule's three-dimensional structure in the solid state.[13] It determines the precise spatial arrangement of all atoms, bond lengths, and bond angles, and will definitively locate the two chloride anions relative to the protonated organic cation.[14][15] This technique is the gold standard for absolute structure proof.[16]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of the solvent from a concentrated solution (e.g., in ethanol/water) is a common method.

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is slowly rotated.[13] The instrument records the positions and intensities of the thousands of diffracted X-ray reflections.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal's unit cell. From this map, atomic positions are determined (structure solution). These positions are then optimized (refinement) to achieve the best possible fit with the experimental diffraction data.

Trustworthiness: A successful crystal structure determination provides the absolute, undeniable proof of the molecule's constitution and stereochemistry. It would confirm the piperidine ring's chair conformation, the planarity of the triazole ring, and the precise location of the chloride ions, likely associated with the two most basic nitrogen atoms: the piperidine nitrogen and the N1 or N2 of the triazole ring.

Conclusion: Synthesis of Evidence

The structural elucidation of this compound is achieved not by a single experiment, but by the logical and systematic integration of orthogonal analytical techniques.

-

Elemental Analysis confirmed the expected elemental ratios for the dihydrochloride salt.

-

High-Resolution Mass Spectrometry provided the exact molecular formula of the organic free base.

-

1D and 2D NMR Spectroscopy meticulously mapped the atomic connectivity, confirming the link between the piperidine and triazole rings at their respective 3-positions and verifying the N-methyl substitution on the triazole.

-

X-Ray Crystallography , as the final arbiter, would provide the absolute 3D structure, leaving no ambiguity.

This multi-modal approach represents a robust, self-validating system that provides the highest possible level of confidence in the assigned structure, a prerequisite for any further research or development activities.

References

-

Guerin, M. R., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry, 16(1-12), 443-446. Retrieved from [Link]

-

Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 221. Retrieved from [Link]

-

FILAB. (n.d.). Determination of Nitrogen (N) using an elemental analyzer. Retrieved from [Link]

-

Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

-

Elementar. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

-

Gel'man, N. E., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106. Retrieved from [Link]

-

Wang, S., et al. (2015). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 20(8), 13835-13851. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2012). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Organic and Medicinal Chemistry Letters, 2(1), 32. Retrieved from [Link]

-

AIP Publishing. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Single-crystal X-ray structure of the hydrochloride salt of compound 1. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride. Retrieved from [Link]

-

PubMed. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-ethyl-4h-1,2,4-triazol-3-yl)piperidine dihydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Piperidine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of hybrid piperazine substituted triazoles described in the literature. Retrieved from [Link]

-

SciELO. (2018). 1H-[7][8][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]

-

Pharmaspire. (2018). Structural significance of triazole derivatives for the management of various diseases. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. Retrieved from [Link]

-

ResearchGate. (2016). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

-

PubMed. (2023). Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. Elemental analysis: operation & applications - Elementar [elementar.com]

- 4. measurlabs.com [measurlabs.com]

- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum [chemicalbook.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride (CAS No. 1185175-79-4), a heterocyclic compound of interest in medicinal chemistry. This document outlines the compound's chemical identity, predicted physicochemical parameters, and a detailed, plausible synthetic route. Furthermore, it provides robust, field-proven experimental protocols for the determination of key physicochemical properties, including pKa, aqueous solubility, and melting point, along with methods for structural elucidation via spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics, providing both foundational knowledge and practical methodologies.

Introduction and Chemical Identity

This compound is a small molecule featuring a piperidine ring substituted at the 3-position with a 4-methyl-4H-1,2,4-triazol-3-yl moiety. The dihydrochloride salt form generally enhances aqueous solubility and stability, making it more amenable to pharmaceutical formulation and biological testing. The unique spatial arrangement of the nitrogen-containing heterocycles suggests its potential as a scaffold for designing ligands that can interact with various biological targets.

Table 1: Chemical Identity of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine and its Dihydrochloride Salt

| Identifier | 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine (Free Base) | This compound |

| CAS Number | 661470-61-7[1] | 1185175-79-4[2][3][4] |

| Molecular Formula | C₈H₁₄N₄ | C₈H₁₆Cl₂N₄[2][4] |

| Molecular Weight | 166.22 g/mol [1] | 239.15 g/mol [1] |

| IUPAC Name | 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine | 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine;dihydrochloride |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to a lack of publicly available experimental data for the dihydrochloride salt, the following section provides predicted values for the free base and outlines standardized protocols for the experimental determination of key parameters for the dihydrochloride salt.

Table 2: Predicted Physicochemical Properties of the Free Base

| Property | Predicted Value | Source |

| Boiling Point | 331°C at 760 mmHg | [1] |

| Density | 1.29 g/cm³ | [1] |

| Flash Point | 154°C | [1] |

| Refractive Index | 1.657 | [1] |

| Polar Surface Area (PSA) | 42.74 Ų | [1] |

| LogP (XLogP3) | 0.61 | [1] |

Acid Dissociation Constant (pKa)

The pKa values of a molecule are critical as they dictate the extent of ionization at a given pH, which in turn affects solubility, membrane permeability, and receptor binding. As a dihydrochloride salt of a compound with multiple basic nitrogen atoms (piperidine and triazole rings), 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine is expected to have at least two pKa values.

This protocol describes a robust method for determining the pKa values of a multiprotic base.

Principle: A solution of the compound is titrated with a standardized strong base, and the change in pH is monitored using a calibrated pH electrode. The pKa values correspond to the pH at the half-equivalence points.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized, carbonate-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

Procedure:

-

Sample Preparation: Accurately weigh approximately 24 mg of the dihydrochloride salt (to prepare a ~1 mM solution in 100 mL). Dissolve it in 100 mL of deionized water containing 0.15 M KCl to maintain constant ionic strength.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a temperature probe into the solution. Begin stirring at a constant rate.

-

Titration: Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) from the burette.

-

Data Collection: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points can be identified from the inflection points of the curve (or by plotting the first derivative, dpH/dV). The pKa values are the pH values at the half-equivalence points. For a diprotic acid (as the dihydrochloride salt is), the first pKa will be the pH at half the volume of the first equivalence point, and the second pKa will be the pH at the volume halfway between the first and second equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility

Solubility is a critical parameter that influences a drug's bioavailability. The dihydrochloride salt form is expected to have significantly higher aqueous solubility than the free base.

This is the gold-standard method for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined.

Materials:

-

This compound

-

Purified water (e.g., Milli-Q)

-

Thermostatically controlled shaker bath

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of the dihydrochloride salt to a series of vials containing purified water (or relevant buffers, e.g., pH 1.2, 4.5, 6.8, 7.4). "Excess" is confirmed by the presence of undissolved solid at the end of the experiment.

-

Equilibration: Place the sealed vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is reported in mg/mL or mol/L based on the measured concentration and the dilution factor.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Principle: The temperature at which a crystalline solid transitions to a liquid is measured. For pure compounds, this occurs over a narrow range.

Materials:

-

This compound, finely powdered and dried

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Sample Preparation: Pack a small amount of the dried, powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting point is reported as this range.

Synthesis Pathway

Rationale: The core of this synthesis is the formation of the 1,2,4-triazole ring. A common and effective method involves the cyclization of an N-acylamidrazone, which can be formed from the reaction of an imidate with a hydrazide. The piperidine ring is introduced as a protected precursor and deprotected in the final steps.

Sources

The Multifaceted Biological Activities of 4-Methyl-4H-1,2,4-triazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, which has garnered significant attention in medicinal chemistry due to its remarkable pharmacological versatility.[1] This scaffold is a key pharmacophore in a variety of clinically approved drugs, demonstrating a broad spectrum of biological activities including antifungal, antibacterial, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] The metabolic stability and the ability of the triazole nucleus to engage in hydrogen bonding and other non-covalent interactions with biological targets contribute to its success as a privileged structure in drug design.[5] This guide focuses on the biological activities of a specific subset: 4-methyl-4H-1,2,4-triazole derivatives, exploring their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Antifungal Activity: Disrupting Fungal Cell Integrity

Derivatives of 1,2,4-triazole are renowned for their potent antifungal properties, forming the basis of several clinically important antimycotic agents.[6][7] The primary mechanism of action for most triazole antifungals is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][6]

Mechanism of Action

Triazole antifungals target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][8] This enzyme plays a crucial role in the conversion of lanosterol to ergosterol.[1] The nitrogen atom at the 4-position of the triazole ring is thought to bind to the heme iron atom in the active site of CYP51, preventing the enzyme from metabolizing its natural substrate.[8] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which disrupts membrane fluidity and integrity, ultimately inhibiting fungal growth.[9]

A secondary mechanism of action has also been proposed, involving the induction of negative feedback on HMG-CoA reductase, the rate-limiting enzyme in the ergosterol biosynthesis pathway.[9] The accumulation of sterol intermediates, due to CYP51 inhibition, is believed to trigger this feedback loop, further downregulating ergosterol production.[9] Additionally, some theories suggest the involvement of electron transfer processes and the generation of reactive oxygen species (ROS) as contributing factors to the antifungal effects of triazoles.[10]

Caption: Mechanism of antifungal action of 4-methyl-1,2,4-triazole derivatives.

Notable 4-Methyl-4H-1,2,4-triazole Derivatives with Antifungal Activity

The following table summarizes the antifungal activity of selected 4-methyl-4H-1,2,4-triazole derivatives against various fungal strains.

| Compound Structure/Reference | Fungal Strains | MIC (µg/mL) | Reference |

| 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-1,2,4-triazole-3-thiones | Aspergillus flavus, Aspergillus versicolor, Aspergillus ochraceus, Aspergillus niger, Trichoderma viride, Penicillium funiculosum | Not specified | [1] |

| 4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol | Aspergillus niger | 25 | [1] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Superior or comparable to Ketoconazole | [7] |

| 5,5'-Methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol) derivatives | Candida albicans, Saccharomyces cerevisiae | 31.3 - 500 | [11] |

Antibacterial Activity: A Growing Area of Interest

While the antifungal properties of triazoles are well-established, their potential as antibacterial agents is an expanding field of research.[12] The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents, and 1,2,4-triazole derivatives have shown promise in this regard.[3][12]

Mechanism of Action

The precise mechanisms of antibacterial action for 4-methyl-4H-1,2,4-triazole derivatives are not as well-defined as their antifungal counterparts and can vary depending on the specific chemical structure. Some proposed mechanisms include:

-

Inhibition of Essential Enzymes: Similar to their antifungal activity, these compounds may inhibit bacterial enzymes crucial for survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of Bacterial Membranes: Some derivatives may exert their effects by increasing the permeability of the bacterial membrane, leading to leakage of cellular contents and cell death.[13]

-

Interference with Biofilm Formation: Certain compounds may inhibit the formation of bacterial biofilms, which are a key factor in chronic infections and antibiotic resistance.

Examples of 4-Methyl-4H-1,2,4-triazole Derivatives with Antibacterial Activity

The following table highlights the antibacterial activity of various 4-methyl-4H-1,2,4-triazole derivatives.

| Compound Structure/Reference | Bacterial Strains | MIC (µg/mL) | Reference |

| Ofloxacin analogues with 1,2,4-triazole | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [12] |

| 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole derivatives | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Equal or higher activity than Ampicillin | [12] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Superior or comparable to Streptomycin | [7] |

| 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives | Xanthomonas oryzae pv. oryzae (Xoo) | 18.8 (EC50) | [13] |

Anticancer Activity: Targeting Cancer Cell Proliferation

The 1,2,4-triazole scaffold is also a promising framework for the development of novel anticancer agents.[5][14] Numerous derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[15][16]

Mechanism of Action

The anticancer mechanisms of 4-methyl-4H-1,2,4-triazole derivatives are diverse and often target key pathways involved in cancer cell proliferation and survival. Some of the reported mechanisms include:

-

Enzyme Inhibition: Certain derivatives act as inhibitors of enzymes that are overexpressed or hyperactivated in cancer cells, such as epidermal growth factor receptor (EGFR), BRAF kinase, and tubulin.[15] Tubulin inhibitors interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Aromatase Inhibition: Some triazole derivatives, like the clinically used drugs letrozole and anastrozole, are potent aromatase inhibitors, which block the synthesis of estrogens and are effective in treating hormone-dependent breast cancer.[5][16]

-

Induction of Apoptosis: Many 1,2,4-triazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[14]

Caption: Diverse anticancer mechanisms of 4-methyl-1,2,4-triazole derivatives.

Selected 4-Methyl-4H-1,2,4-triazole Derivatives with Anticancer Activity

The following table presents the in vitro anticancer activity of some 4-methyl-4H-1,2,4-triazole derivatives.

| Compound Structure/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl) coumarin derivatives (Compound 17) | MCF-7 (Breast) | 0.31 | [17] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl) coumarin derivatives (Compound 22) | Caco-2 (Colon) | 4.98 | [17] |

| 1,2,4-triazole scaffold derivatives (Compound 8c) | EGFR inhibition | 3.6 | [15] |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones (Compound 10a) | MCF-7 (Breast), Hela (Cervical) | Favorable pharmacological effect | [16] |

| 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | MCF-7 (Breast) | Notable activity | [2] |

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19] The broth microdilution method is a widely used technique for determining the MIC of novel compounds.[18][20]

Materials:

-

Test compounds (4-methyl-4H-1,2,4-triazole derivatives)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Positive control (microorganism in broth without test compound)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Prepare Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.[20]

-

Inoculate: Add a standardized inoculum of the test microorganism to each well containing the test compound dilutions, as well as to the positive control wells.[21] The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.[21]

-

Incubate: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C ± 2°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[18][20]

-

Determine MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which there is no visible growth.[18][19]

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds (4-methyl-4H-1,2,4-triazole derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[24]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[25]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[22][26] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

4-Methyl-4H-1,2,4-triazole derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their established utility as antifungal agents, coupled with their emerging potential as antibacterial and anticancer drugs, underscores the importance of continued research in this area. Future efforts should focus on the rational design and synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper investigation into their mechanisms of action. The development of structure-activity relationships will be crucial for optimizing the therapeutic properties of these compounds and for identifying new lead candidates for drug development. The combination of synthetic chemistry, biological evaluation, and computational modeling will undoubtedly pave the way for the discovery of next-generation 1,2,4-triazole-based therapeutics.

References

-

Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

-

Triazole antifungals | Research Starters. EBSCO. [Link]

-

Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

-

A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. NIH. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

-

Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. ACS Publications. [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Springer Nature Experiments. [Link]

-

Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. ResearchGate. [Link]

-

Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

-

MTT Cell Assay Protocol. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH. [Link]

-

Synthesis and biological activities of methylenebis-4H-1,2,4-triazole derivatives. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. PMC - NIH. [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]

-

Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl) coumarin Derivatives. ACS Publications. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. [Link]

-

Bridged 1,2,4-triazole derivatives as anticancer agents. ResearchGate. [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

-

Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. [Link]

-

Synthesis of novel 1, 2, 4 triazole derivatives as potent anticancer agent. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH. [Link]

-

In vitro Biological Evaluation of 1,2,4-triazole Mannich Base. BioMed Target Journal. [Link]

Sources

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. isres.org [isres.org]

- 15. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. actascientific.com [actascientific.com]

- 22. MTT assay overview | Abcam [abcam.com]

- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 24. texaschildrens.org [texaschildrens.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. atcc.org [atcc.org]

Unraveling the In-Depth Mechanism of Action of Triazole-Piperidine Compounds as Potent Enzyme Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

The confluence of the triazole and piperidine scaffolds has given rise to a versatile class of molecules with significant therapeutic potential, primarily driven by their ability to act as potent enzyme inhibitors. This in-depth guide, designed for researchers, scientists, and drug development professionals, moves beyond a superficial overview to provide a deep dive into the core mechanisms of action, the experimental methodologies used to elucidate these mechanisms, and the critical structure-activity relationships that govern their efficacy. By synthesizing technical accuracy with field-proven insights, this document aims to serve as a comprehensive resource for the rational design and development of next-generation triazole-piperidine-based therapeutics.

Introduction: The Strategic Fusion of Triazole and Piperidine Moieties

The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a well-established pharmacophore known for its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding and other non-covalent interactions.[1] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, provides a flexible yet conformationally constrained scaffold that can be functionalized to achieve optimal interactions with the target enzyme's binding pocket. The combination of these two moieties in a single molecular entity creates a powerful platform for the development of highly specific and potent enzyme inhibitors.

This guide will focus on the mechanisms of action of triazole-piperidine compounds against two primary classes of enzymes that are critical targets in modern medicine: Cytochrome P450 enzymes, particularly CYP51, and cholinesterases.

Mechanism of Action Against Fungal Cytochrome P450 14α-demethylase (CYP51)

Triazole-piperidine compounds are at the forefront of antifungal drug development, with many exhibiting broad-spectrum activity.[2][3] Their primary mechanism of action is the inhibition of Cytochrome P450 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4]

The Heme-Coordination Interaction: A Linchpin of Inhibition

The catalytic activity of CYP51 relies on a heme iron center. The unhindered nitrogen atom of the triazole ring in the inhibitor acts as a potent ligand, coordinating directly to the ferrous or ferric ion of the heme group within the enzyme's active site.[1] This coordination bond effectively blocks the binding of the natural substrate, lanosterol, and prevents the subsequent oxidative demethylation step, a critical process in ergosterol synthesis.[4] The disruption of ergosterol production leads to the accumulation of toxic sterol intermediates, altering the fluidity and integrity of the fungal cell membrane and ultimately inhibiting fungal growth.[4]

The Role of the Piperidine Scaffold in Binding Affinity and Selectivity

While the triazole moiety is crucial for the core inhibitory action, the piperidine ring and its substituents play a vital role in dictating the compound's binding affinity and selectivity for fungal CYP51 over its human orthologs. The piperidine scaffold can adopt various conformations, allowing the substituents to project into specific hydrophobic pockets within the active site, thereby maximizing van der Waals interactions and increasing the overall binding energy.

The following diagram illustrates the general workflow for investigating the mechanism of action of triazole-piperidine compounds as CYP51 inhibitors:

Caption: Workflow for elucidating the mechanism of CYP51 inhibition.

Mechanism of Action Against Cholinesterases

Triazole-piperidine derivatives have also emerged as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[5][6][7] Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of neurodegenerative disorders such as Alzheimer's disease.[8]

Dual Binding Site Interactions

The active site of AChE contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS). The inhibitory mechanism of triazole-piperidine compounds often involves simultaneous interactions with both sites. The positively charged nitrogen of the piperidine ring can form a crucial cation-π interaction with the tryptophan residue (Trp84) in the CAS. Concurrently, other parts of the molecule, often extended from the triazole ring, can interact with the PAS, which is important for substrate trafficking and allosteric modulation of the enzyme.[6]

Competitive and Mixed-Type Inhibition

Depending on the specific chemical structure, triazole-piperidine compounds can exhibit different modes of cholinesterase inhibition, including competitive, non-competitive, and mixed-type inhibition.[7] Understanding the precise mode of inhibition is critical for drug development and can be determined through detailed enzyme kinetic studies.

The following diagram illustrates the key interactions of a hypothetical triazole-piperidine inhibitor within the active site of acetylcholinesterase:

Caption: Key interactions in AChE inhibition by triazole-piperidine compounds.

Experimental Protocols for Mechanistic Elucidation

A multi-faceted experimental approach is essential to fully characterize the mechanism of action of triazole-piperidine enzyme inhibitors. The following protocols represent a self-validating system, where the results from one experiment inform and corroborate the findings of another.

Enzyme Inhibition Assays: Quantifying Potency

Steady-state enzyme kinetics is the cornerstone for evaluating the potency of an inhibitor.[9] These assays measure the initial rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

Protocol: Determination of IC50

-

Preparation of Reagents:

-

Prepare a stock solution of the triazole-piperidine compound in a suitable solvent (e.g., DMSO).

-

Prepare a buffered solution containing the purified enzyme at a predetermined concentration.

-

Prepare a solution of the enzyme's substrate.

-

-

Assay Procedure (e.g., Spectrophotometric Assay):

-

In a 96-well plate, add the enzyme solution to each well.

-

Add serial dilutions of the inhibitor to the wells, including a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time to allow for binding.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the change in absorbance over time at a wavelength specific to the product formation.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]

-

Table 1: Example Inhibition Data for a Hypothetical Triazole-Piperidine Compound

| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| TPC-001 | C. albicans CYP51 | 0.05 | 0.02 | Non-competitive |

| TPC-002 | Human AChE | 0.12 | 0.08 | Mixed |

| TPC-003 | Human BChE | 0.58 | 0.35 | Competitive |

Molecular Docking: Predicting the Binding Mode

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[11][12] It provides valuable insights into the potential binding interactions and can guide the design of more potent inhibitors.

Workflow: Molecular Docking Study

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB) or through homology modeling.

-

Prepare the enzyme structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of the triazole-piperidine inhibitor and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the enzyme based on known active site residues.

-

Use a docking algorithm (e.g., AutoDock, Glide) to generate multiple possible binding poses of the inhibitor within the active site.

-

-

Analysis of Results:

-

Score the generated poses based on their predicted binding affinity.

-

Analyze the top-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions.

-

X-ray Crystallography: The Definitive Binding Pose

X-ray crystallography provides high-resolution, experimental evidence of the three-dimensional structure of the enzyme-inhibitor complex.[13] This technique is invaluable for confirming the binding mode predicted by molecular docking and for understanding the precise atomic-level interactions that govern inhibition.

Protocol: Co-crystallization and Structure Determination

-

Protein Expression and Purification:

-

Express the target enzyme in a suitable expression system (e.g., E. coli, insect cells).

-

Purify the enzyme to homogeneity using chromatographic techniques.

-

-

Co-crystallization:

-

Incubate the purified enzyme with a molar excess of the triazole-piperidine inhibitor.

-

Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration) to obtain high-quality crystals of the enzyme-inhibitor complex.

-

-

X-ray Diffraction and Structure Solution:

-

Expose the crystals to a high-intensity X-ray beam.

-

Collect the diffraction data and process it to determine the electron density map.

-

Build and refine the atomic model of the enzyme-inhibitor complex to obtain the final structure.

-

Conclusion: A Pathway to Novel Therapeutics

The triazole-piperidine scaffold represents a highly promising platform for the development of potent and selective enzyme inhibitors. A thorough understanding of their mechanism of action, facilitated by a synergistic combination of biochemical assays, computational modeling, and structural biology, is paramount for the rational design of next-generation therapeutics. By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can accelerate the discovery and optimization of novel triazole-piperidine-based drugs with improved efficacy and safety profiles for the treatment of a wide range of diseases.

References

-

Dawood, R., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Synthetic Communications, 50(16), 2422-2431. [Link]

-

Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors. (2022). Arabian Journal of Chemistry, 15(11), 104212. [Link]

-

Dawood, R. S., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. ResearchGate. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega, 7(40), 35987–36001. [Link]

-

An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (2021). Molecules, 26(11), 3328. [Link]

-

Johnson, K. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-43. [Link]

-

Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

What Are Enzyme Kinetic Assays? (2024). Tip Biosystems. [Link]

-

Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2015). Molecules, 20(8), 13835–13851. [Link]

-

Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Kinetics of Enzyme Inhibition. (2016). ResearchGate. [Link]

-

Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (2022). Molecules, 27(19), 6539. [Link]

-

Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51). (2008). Bioorganic & Medicinal Chemistry, 16(11), 5901–5911. [Link]

-

Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389. [Link]

-

A review on synthesis, mechanism of action, and structure-activity relationships of 1,2,3-triazole-based α-glucosidase inhibitors as promising anti-diabetic agents. (2022). Journal of Molecular Structure, 1255, 132469. [Link]

-

Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains. (2018). MedChemComm, 9(1), 149-159. [Link]

-

Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. (2014). Chemical Reviews, 114(21), 11241–11291. [Link]

-

New triazole broad-spectrum antifungal agents targeting CYP51. (2024). BioWorld. [Link]

-

Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships. (2019). European Journal of Medicinal Chemistry, 180, 656-672. [Link]

-

New Charged Cholinesterase Inhibitors: Design, Synthesis, and Characterization. (2024). Molecules, 29(7), 1642. [Link]

-

a. Mechanism of CYP51. b. Known CYP51 inhibitors. c. Isoprenyltriazoles tested in TcCYP51. (2019). ResearchGate. [Link]

-

Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. (2023). Molecules, 28(21), 7356. [Link]

-

Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. (2023). Molecules, 28(17), 6335. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10, 888272. [Link]

-

Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents. (2021). Monash University. [Link]

-

X‐ray structures of triazole inhibitors bound to their respective... (2019). ResearchGate. [Link]

-

Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2024). International Journal of Molecular Sciences, 25(7), 3929. [Link]

-

Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). Molbank, 2023(1), M1591. [Link]

-

Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2014). ResearchGate. [Link]

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]

- 4. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine analogs

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile chemical core. We will delve into the synthetic strategies, explore the nuanced effects of structural modifications on various biological targets, and provide detailed experimental protocols to ensure the reproducibility and validation of findings.

The Emergence of a Privileged Scaffold: The 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine Core

The Foundational Role of Triazole and Piperidine Moieties in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has become a cornerstone in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding and other non-covalent interactions, and metabolic stability make it a highly sought-after component in drug design.[1] Triazole-containing compounds exhibit a vast spectrum of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2] Similarly, the piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles in FDA-approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets.

The 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine Scaffold: A Hub of Biological Activity

The conjugation of the 1,2,4-triazole and piperidine rings into the 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine structure has yielded a "privileged scaffold." This core is a key intermediate in the synthesis of a wide range of biologically active molecules.[3][4] Research has demonstrated its potential in developing agents with antimicrobial, antifungal, and anticancer properties.[3][4] More recently, this scaffold has gained significant attention for its role in the development of selective inhibitors for glutaminyl cyclase isoenzymes (isoQC) for cancer therapy and as modulators of muscarinic acetylcholine receptors for neurological disorders.[5]

Synthetic Strategies and Molecular Diversification

The exploration of SAR is fundamentally dependent on the accessible chemical space. The synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine analogs is typically achieved through multi-step sequences that allow for systematic modification at key positions.

General Synthetic Pathway

A common approach to the core structure involves the initial preparation of the substituted triazole and piperidine moieties, followed by their coupling. The synthesis of the 1,2,4-triazole ring often proceeds through the cyclization of thiosemicarbazide derivatives in an alkaline medium.[6]

Experimental Protocol: Representative Synthesis of the Core Scaffold

The following protocol outlines a representative synthesis. Disclaimer: This is a generalized procedure and should be adapted and optimized based on specific substrates and laboratory safety protocols.

Step 1: Synthesis of 1-(Isonicotinoyl)-4-methylthiosemicarbazide

-

Dissolve isonicotinic acid hydrazide (1 eq.) in ethanol.

-

Add methyl isothiocyanate (1.1 eq.) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Step 2: Cyclization to 4-Methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

-

Suspend the thiosemicarbazide from Step 1 (1 eq.) in an aqueous solution of sodium hydroxide (2M, 2 eq.).

-

Heat the mixture to reflux for 6-8 hours until the starting material is consumed (TLC monitoring).

-

Cool the solution to 0°C and acidify with concentrated HCl to pH 5-6.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

Step 3: Desulfurization to 4-Methyl-3-(pyridin-4-yl)-4H-1,2,4-triazole

-

Dissolve the thione from Step 2 in ethanol.

-

Add an excess of Raney nickel and reflux for 12-16 hours.

-

Filter the hot solution through celite to remove the Raney nickel and wash the celite pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to yield the product.

Step 4: Reduction of the Pyridine Ring to the Piperidine Core

-

Dissolve the triazole-pyridine product from Step 3 in methanol.

-

Add Platinum(IV) oxide (Adam's catalyst).

-

Hydrogenate the mixture in a Parr hydrogenator at 50 psi for 24 hours.

-

Filter the catalyst and concentrate the solvent to obtain the final 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine core.

Diversification Points for SAR Studies

The true power of this scaffold lies in its potential for diversification. The primary point for modification is the piperidine nitrogen, which can be functionalized through various reactions like N-alkylation, N-arylation, amidation, or reductive amination to introduce a wide array of substituents (R1).

Caption: Primary diversification point on the scaffold.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of these analogs is highly dependent on the nature of the substituents attached to the core scaffold.

Targeting Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems.[7] They are critical targets for treating neurological disorders like Alzheimer's disease and schizophrenia.[8] M1 and M4 receptors, in particular, are of high interest for cognitive enhancement and antipsychotic effects.[8]

SAR Insights for mAChR Agonism:

-

The Piperidine Nitrogen (R1): This position is critical for potency and selectivity.

-

Small Alkyl Groups: Often lead to pan-agonism or a lack of significant activity.

-

Bulky Aromatic/Heteroaromatic Groups: The introduction of substituted benzyl or other aromatic moieties at the R1 position is a key strategy for achieving subtype selectivity, particularly for the M1 and M4 receptors. The specific substitution pattern on the aromatic ring can fine-tune potency and allosteric properties.[9]

-

-

The Triazole Core: The 4-methyl-1,2,4-triazol-3-yl moiety acts as a bioisostere for an ester group, providing a stable, polar interaction point within the receptor binding pocket. The N-methyl group is often crucial for maintaining the correct tautomeric form and orientation for receptor engagement.

Caption: Iterative workflow for SAR exploration and lead optimization.

Protocol: Radioligand Binding Assay for mAChR Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

-

Membrane Preparation: Use cell membranes prepared from CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1).

-

Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Reaction Mixture: In a 96-well plate, add:

-

50 µL of assay buffer

-

25 µL of radioligand (e.g., [³H]-NMS for antagonists) at a concentration near its Kd.

-

25 µL of test compound at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M).

-

100 µL of cell membrane preparation (5-20 µg protein).

-

For non-specific binding (NSB), use a high concentration of a known antagonist (e.g., 1 µM atropine) instead of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each test compound concentration. Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: MTT Cell Viability Assay for Anticancer Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Perspectives

The 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine scaffold is a remarkably versatile core in modern drug discovery. The structure-activity relationships explored herein demonstrate that targeted modifications, particularly at the piperidine nitrogen, can steer the biological activity towards distinct therapeutic applications, from CNS disorders to cancer and infectious diseases.

Key SAR Takeaways:

-

Piperidine-N Substituent: This is the primary determinant of biological activity and selectivity. Bulky, aromatic groups are often required for potent receptor modulation, while complex side chains can confer antifungal properties.

-

Triazole Moiety: Acts as a critical polar anchor and bioisosteric replacement for less stable functional groups.

-

Stereochemistry: While not extensively covered, the stereochemistry at the piperidine ring can have a profound impact on activity and should be a key consideration in optimization phases.

Future Directions:

The next wave of innovation for this scaffold will likely focus on developing compounds with improved pharmacokinetic profiles (ADME properties) and exploring novel therapeutic areas. The development of highly selective M4 positive allosteric modulators (PAMs) for schizophrenia remains a significant opportunity. Furthermore, leveraging this core to design covalent inhibitors or proteolysis-targeting chimeras (PROTACs) could unlock new mechanisms of action and therapeutic potential. Continued exploration of this privileged scaffold, guided by the SAR principles outlined in this guide, promises to yield the next generation of innovative medicines.

References

-

Benchchem. 4-(4-Methyl-4H-t[3][10][11]riazol-3-yl)-piperidine dihydrochloride. Available from: .

- MDPI. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.

- MDPI. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.

- PubMed Central. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.

- PubMed. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors.

- PubMed. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer.

- MDPI. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

- MySkinRecipes. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine.

- MDPI. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders.

- PubMed. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains.

- Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains.